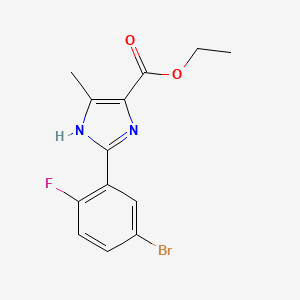

ethyl 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H12BrFN2O2 |

|---|---|

Molecular Weight |

327.15 g/mol |

IUPAC Name |

ethyl 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H12BrFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3,(H,16,17) |

InChI Key |

XLPGIEYBVXEGCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=C(C=CC(=C2)Br)F)C |

Origin of Product |

United States |

Preparation Methods

Reaction Steps:

- Formation of the Imidazole Core :

A mixture of ethyl 3-oxopentanoate, 5-bromo-2-fluoroaniline, and ammonium acetate in ethanol under reflux (78°C, 12 h) initiates cyclocondensation. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration. - Regioselective Methylation :

Post-cyclization, methylation at the 5-position is achieved using methyl iodide and potassium carbonate in DMF (25°C, 6 h).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 58–65% | |

| Purity (HPLC) | ≥98% | |

| Critical Solvent | Ethanol |

Palladium-Catalyzed Coupling and Cyclization

This method leverages Suzuki-Miyaura cross-coupling to introduce the 5-bromo-2-fluorophenyl group onto a pre-formed imidazole intermediate.

Synthetic Pathway:

- Synthesis of Ethyl 5-Methyl-1H-Imidazole-4-Carboxylate :

Prepared via cyclization of ethyl 2-cyano-3-dimethylaminoacrylate with methylamine. - Borylation and Coupling :

The intermediate undergoes borylation (bis(pinacolato)diboron, Pd(dppf)Cl₂) followed by coupling with 1-bromo-2-fluoro-4-iodobenzene (XPhos Pd G3, Cs₂CO₃, toluene/H₂O, 100°C, 4 h).

Optimization Insights :

- Catalyst Loading : 3 mol% Pd improved yield to 72%.

- Temperature Sensitivity : Reactions above 110°C led to dehalogenation.

Cycloaddition Reaction with Ethyl Isocyanoacetate

A [2+3] cycloaddition between ethyl isocyanoacetate and imidoyl chlorides constructs the imidazole ring in one step.

Procedure:

- Imidoyl Chloride Preparation :

5-Bromo-2-fluorobenzamide is treated with PCl₅ in dichloromethane (0°C → rt, 3 h). - Cycloaddition :

Ethyl isocyanoacetate, DBU, and imidoyl chloride react in THF (−78°C → rt, 48 h), yielding the product after chromatographic purification.

Performance Metrics :

| Metric | Value |

|---|---|

| Isolated Yield | 64% |

| Regioselectivity | >95% (C2 vs. C4) |

Alkylation and Ring-Closure Strategies

This approach focuses on sequential alkylation and cyclization to assemble the molecule.

Key Steps:

- Alkylation of Imidazole Nitrogen :

Ethyl 5-methyl-1H-imidazole-4-carboxylate is alkylated with 2-bromo-5-fluorobenzyl bromide (K₂CO₃, DMF, 60°C, 8 h). - Bromination and Esterification :

Bromine introduction at the 5-position is achieved using NBS (AIBN, CCl₄, reflux).

Challenges :

- Competing N1 vs. N3 alkylation required careful solvent selection (DMF favored N1 by 4:1).

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolved regioisomers.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Debus-Radziszewski | 58–65 | Moderate | One-pot feasibility | Low regiocontrol |

| Palladium-Coupling | 70–72 | High | Precise aryl introduction | Costly catalysts |

| Cycloaddition | 64 | Low | Atom economy | Cryogenic conditions |

| Alkylation-Cyclization | 55–60 | Moderate | Flexibility in substitution | Multi-step purification |

Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position of the phenyl ring serves as a key site for substitution reactions. These typically require polar aprotic solvents and transition metal catalysts:

Mechanistic Notes :

-

The bromine’s leaving-group capability is enhanced by electron-withdrawing fluorine and ester groups.

-

Cross-coupling reactions follow oxidative addition and transmetallation pathways .

Ester Functional Group Transformations

The ethyl ester undergoes hydrolysis and transesterification under acidic/basic conditions:

Key Observations :

-

Hydrolysis products are intermediates for carbohydrazides (e.g., reaction with hydrazine hydrate) .

-

Ester stability: Resists nucleophilic attack under mild conditions due to steric hindrance from the methyl group.

Imidazole Ring Functionalization

The heterocyclic core participates in cycloadditions and alkylation:

Cycloaddition Reactions

Ethyl isocyanoacetate reacts with imidoyl chlorides via [2+3] cycloaddition:

textEthyl 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate + Imidoyl chloride → Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate

Conditions : DBU, THF, −78°C → RT, 48h .

Yield : 64% (for analogous structures) .

N-Alkylation

The NH group of imidazole undergoes alkylation with alkyl halides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Dioxolan-2-one | KOH, MTBACl, 60°C | 2-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-1-yl)ethanol | 78% |

Spectroscopic Validation :

-

Post-alkylation NMR shows characteristic upfield shifts for methylene protons (δ 5.66 ppm, singlet) .

Catalytic Hydrogenation

Selective reduction of the imidazole ring is achievable under controlled conditions:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Partially saturated dihydroimidazole | High |

Limitations :

-

Over-reduction to tetrahydropyrimidines occurs with prolonged reaction times.

Halogen Exchange Reactions

The bromine atom can be replaced via nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI, CuI, DMF, 120°C | Iodo analog | 62% |

Mechanistic Insight :

-

Fluorine’s ortho-directing effect facilitates NAS at the para-bromine position.

Stability and Reactivity Trends

Biological Activity

Ethyl 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Chemical Name : this compound

- CAS Number : 1260676-20-7

- Molecular Formula : C13H12BrFN2O2

- Molecular Weight : 327.15 g/mol

- Purity : ≥95% .

This compound has been studied for its inhibitory effects on the HIV integrase (IN) enzyme, which is crucial for viral replication. The compound disrupts the interaction between IN and LEDGF/p75, a cellular cofactor that enhances integrase activity. In various assays, compounds with structural similarities demonstrated significant inhibition rates, indicating that modifications in the imidazole moiety can enhance biological activity .

Antiviral Activity

A study evaluating various imidazole derivatives found that this compound exhibited promising antiviral activity against HIV. The percentage inhibition of the IN-LEDGF/p75 interaction was measured, with results indicating that several compounds exceeded a 50% inhibition threshold, demonstrating their potential as antiviral agents .

| Compound | % Inhibition |

|---|---|

| This compound | >50% |

| Reference Compound (MUT 101) | 90% |

| Other Active Compounds | 67%-89% |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. In vitro studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs .

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| This compound | TBD |

| Celecoxib (Standard) | 0.04 ± 0.01 |

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical and preclinical settings:

- HIV Treatment : A series of experiments demonstrated that compounds similar to this compound effectively reduced viral load in cell cultures by inhibiting integrase activity.

- Inflammation Models : In animal models of inflammation, imidazole derivatives were shown to significantly reduce edema and inflammatory markers, suggesting their potential therapeutic role in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on the Aryl Group

Ethyl 2-(2-Ethoxyphenyl)-5-Methyl-1H-Imidazole-4-Carboxylate

- Structure : Features a 2-ethoxyphenyl group instead of 5-bromo-2-fluorophenyl.

- Synthesis : Prepared via Suzuki coupling between ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate and 2-ethoxyphenylboronic acid (77% yield) .

- Key Differences: The ethoxy group (–OCH2CH3) is electron-donating, increasing electron density on the imidazole ring compared to the electron-withdrawing bromo-fluoro substituents. Lower molecular weight (MW = 275.4 g/mol) vs.

Ethyl 1-(4-(Benzyloxy)Phenyl)-2-(2,4-Dichlorophenyl)-5-Methyl-1H-Imidazole-4-Carboxylate

- Structure : Substituted with dichlorophenyl and benzyloxyphenyl groups.

- Synthesis : Involves THF-mediated coupling with potassium carbonate, yielding 98% crude product .

- The benzyloxy group adds hydrophobicity, which may limit bioavailability compared to the target compound’s bromo-fluoro substituents.

Pharmacologically Active Analogs

TCV-116 (Angiotensin II Receptor Antagonist)

- Structure : Contains a biphenylmethyl group and tetrazole substituent.

- Activity : Prodrug converted to CV-11974, a potent antihypertensive agent (ED25 = 0.68 mg/kg in SHR) .

- Key Differences :

- Tetrazole acts as a bioisostere for carboxylic acids, enhancing receptor binding.

- The target compound lacks this bioisosteric group, suggesting divergent therapeutic applications.

Methyl 5-((4-Bromo-2-Chlorophenyl)Amino)-4-Fluoro-1-Methyl-1H-Benzo[d]Imidazole-6-Carboxylate

- Structure : Benzo[d]imidazole core with methyl, fluoro, and chloro substituents.

- Methylation at the nitrogen may reduce susceptibility to hydrolysis compared to the ethyl ester in the target compound .

Mechanistic and Functional Insights

- Electronic Effects : The bromo-fluoro substituents on the target compound create a strong electron-deficient aryl ring, which may enhance electrophilic reactivity or π-π stacking in biological systems. This contrasts with ethoxy or dichloro substituents, which modulate electron density differently .

- Synthetic Flexibility : Suzuki coupling (as in ) is a versatile route for aryl group introduction, but the target compound’s bromo-fluoro group may require optimized catalysts or conditions for efficient coupling.

Q & A

Basic Research Questions

Q. How can synthesis optimization of this compound be systematically approached using Design of Experiments (DoE)?

- Methodological Answer : Utilize factorial designs to screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design could assess interactions between bromination efficiency, fluorophenyl coupling yields, and imidazole ring closure kinetics. Central composite designs may refine optimal conditions . Statistical software (e.g., JMP, Minitab) should model response surfaces to maximize purity (>98% HPLC) while minimizing side products like dehalogenated byproducts .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase and UV detection at 254 nm for baseline separation of impurities .

- FTIR : Key peaks include C=N stretching (~1611 cm⁻¹ for imidazole ring) and C-Br/C-F vibrations (590–745 cm⁻¹) .

- NMR : ^1H NMR should resolve aromatic protons (δ 7.36–8.35 ppm) and ethyl ester protons (δ 1.2–4.3 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation pathways (e.g., ester hydrolysis via pH-dependent kinetics or photolytic cleavage of the C-Br bond). Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What computational strategies predict binding affinities of this compound to biological targets (e.g., EGFR kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB ID: 1M17). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) of derivatives with halogen-substituted aryl groups to optimize selectivity .

Q. How can in-silico ADMET predictions guide lead optimization?

- Methodological Answer : Use SwissADME or ADMETLab to predict:

- Lipophilicity (LogP >3 may limit bioavailability).

- CYP450 inhibition (fluoro substituents reduce 3A4 affinity).

- hERG liability (imidazole cores often require steric shielding to avoid cardiotoxicity) .

Q. What metabolic pathways dominate in hepatic microsome assays?

- Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS/MS. Look for ester hydrolysis (m/z shift +18) and oxidative debromination (m/z shift -79). Compare species-specific differences (e.g., rat vs. human CYP450 isoforms) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectral data for structurally similar imidazole derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques. For example, conflicting FTIR peaks for C=N stretching (1600–1650 cm⁻¹) may arise from crystallinity differences—solve via X-ray diffraction (e.g., CCDC deposition for unambiguous confirmation) .

Experimental Design Challenges

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., bromine migration or imidazole ring-opening)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.